molecular formula C20H32O3 B158130 Isocupressic acid CAS No. 1909-91-7

Isocupressic acid

Cat. No.: B158130
CAS No.: 1909-91-7
M. Wt: 320.5 g/mol
InChI Key: DOYKMKZYLAAOGH-DOEMEAPXSA-N
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Mechanism of Action

Target of Action

Isocupressic acid (IA) primarily targets the steroidogenic genes in cells . These genes include the steroidogenic acute regulatory protein (StAR), cytochrome P450 cholesterol side-chain cleavage (P450scc), and 3β-hydroxysteroid dehydrogenase (3β-HSD) . These genes play a crucial role in the production of steroids, which are vital for various biological processes, including the regulation of inflammation, immune function, and reproductive processes.

Mode of Action

IA interacts with its targets by inhibiting the transcription of P450scc and the translation of StAR and P450scc . This inhibition is achieved through the attenuation of the cAMP-PKA signaling pathway . The cAMP-PKA pathway is a critical regulator of gene expression and protein synthesis, and its attenuation results in the suppression of the activities of the targeted steroidogenic genes .

Biochemical Pathways

The primary biochemical pathway affected by IA is the steroidogenesis pathway . Steroidogenesis is the biological process by which steroids are generated from cholesterol. By inhibiting the transcription and translation of key steroidogenic genes, IA disrupts this pathway, leading to a decrease in steroid production .

Pharmacokinetics

It is known that the compound is present in a variety of conifer needles, particularly those of the ponderosa pine . The bioavailability of IA is likely influenced by factors such as the method of administration and the physiological state of the individual.

Result of Action

The primary result of IA’s action is the suppression of steroid production . This suppression is due to the compound’s inhibitory effects on the transcription and translation of key steroidogenic genes . In cattle, this suppression of steroidogenesis has been linked to late-term abortions .

Action Environment

The action of IA can be influenced by various environmental factors. For instance, the compound’s abortifacient effects are observed when cattle consume pine needles, particularly those of the ponderosa pine . The concentration of IA in these needles, and thus its potency, may vary depending on environmental conditions such as the season and the health of the pine trees .

Biochemical Analysis

Biochemical Properties

Isocupressic acid interacts with various enzymes, proteins, and other biomolecules. It is thought to inhibit the transcription of P450scc and the translation of StAR and P450scc through attenuating cAMP-PKA signaling . This interaction disrupts the normal biochemical reactions within the cell, leading to its abortifacient effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting steroidogenesis, which impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It does not affect the enzyme activities of important steroidogenic genes but inhibits the transcription of P450scc and the translation of StAR and P450scc .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isocupressic acid can be extracted from plant materials containing the compound. A common extraction method involves leaching or refluxing the plant material with an organic solvent such as ether or acetone . The process typically includes the following steps:

    Collection and Drying: The plant material is collected and dried.

    Grinding: The dried material is ground into a fine powder.

    Extraction: The powder is subjected to solvent extraction using ether or acetone.

    Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to obtain crude this compound.

    Purification: The crude product is purified using techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar extraction methods but on a larger scale. The process involves:

    Bulk Collection: Large quantities of plant material are collected.

    Mechanical Grinding: Industrial grinders are used to process the material into a fine powder.

    Solvent Extraction: Large-scale solvent extraction is performed using industrial extractors.

    Filtration and Concentration: The extract is filtered and concentrated using industrial evaporators.

    Purification: The crude product is purified using industrial chromatography systems.

Chemical Reactions Analysis

Types of Reactions: Isocupressic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxygenated metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed:

    Oxidation Products: Various oxygenated derivatives.

    Reduction Products: Reduced forms with modified functional groups.

    Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Isocupressic acid has several scientific research applications:

Comparison with Similar Compounds

Isocupressic acid is unique among diterpene acids due to its specific abortifacient properties. Similar compounds include:

These compounds share some structural similarities with this compound but differ in their specific biological activities and chemical properties.

Properties

IUPAC Name

(1S,4aR,5S,8aR)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h10,16-17,21H,2,5-9,11-13H2,1,3-4H3,(H,22,23)/b14-10+/t16-,17+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYKMKZYLAAOGH-DOEMEAPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045341
Record name (+)-Isocupressic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909-91-7
Record name (+)-Isocupressic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocupressic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001909917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Isocupressic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isocupressic acid, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DV5EL78HE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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